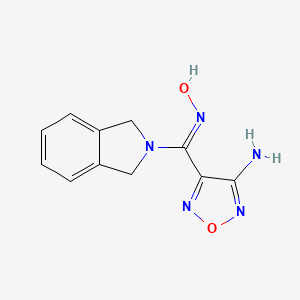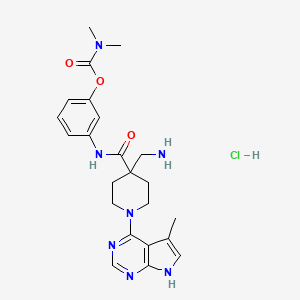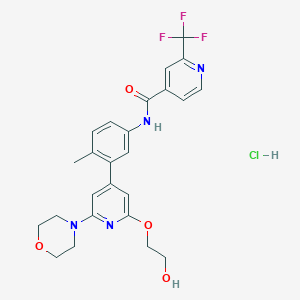
MPX-004
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPX-004 is a pyrazine-containing GluN2A antagonist that selectively inhibits GluN2A-containing NMDA receptors. This compound can be used as a tool to understand GluN2A physiology and involvement in neuropsychiatric and developmental disorders. GluN2A is the most abundant of the GluN2 NMDA receptor subunits in the mammalian CNS. Physiological and genetic evidence implicate GluN2A-containing receptors in susceptibility to autism, schizophrenia, childhood epilepsy and neurodevelopmental disorders such as Rett Syndrome.
Scientific Research Applications
MPX-004 in Neuroscience and Psychiatric Disorders
This compound is primarily recognized for its implications in neuroscience, particularly in studying NMDA receptors containing the GluN2A subunit. It's a novel series of pyrazine-containing GluN2A antagonists, which are significant due to GluN2A's abundance in the mammalian central nervous system (CNS) and its association with various neuropsychiatric and developmental disorders, such as autism, schizophrenia, childhood epilepsy, and Rett Syndrome. This compound (and its counterpart MPX-007) have demonstrated selective inhibition of GluN2A-containing NMDA receptors, making them valuable pharmacological tools for probing the physiology of these receptors and their involvement in such disorders (Volkmann et al., 2016).
Use in Clinical Trials for Prostate Cancer
This compound has also been examined in the context of clinical trials, particularly in the treatment of biochemically recurrent prostate cancer. In a randomized, multicenter, placebo-controlled clinical trial, this compound was evaluated as a therapeutic option for patients wishing to defer androgen deprivation therapy. The trial investigated the effects of this compound on prostate-specific antigen doubling time (PSADT), an important biomarker in prostate cancer progression. However, the study found no significant difference in PSADT change between control and treatment arms, indicating that further research is needed to establish the efficacy of this compound in this context (Paller et al., 2017).
Role in Luminosity Monitoring in Particle Physics
Additionally, this compound technology has been adapted in particle physics. For instance, a network of Medipix-2 (MPX) silicon pixel devices, which include this compound, was installed in the ATLAS detector cavern at CERN. These devices were designed to measure the composition and spectral characteristics of the radiation field. The study demonstrated that the MPX network, including this compound, could also be used as a self-sufficient luminosity monitoring system, providing independent measurements of bunch-integrated ATLAS/LHC luminosity. This application underscores the versatility of this compound technology beyond its medical and biological applications (Sopczak et al., 2015).
Contribution to Medical Imaging Research
In medical imaging research, this compound has been part of efforts to develop flexible digital research platforms based on standard ultrasound scanners. Modifications to existing hardware platforms, like the Technos MPX by Esaote SpA, have been made to achieve the flexibility needed for research purposes. This highlights this compound's role in advancing medical imaging technology and its applications in various research settings (Bertora et al., 2004).
Properties
Molecular Formula |
C17H15ClFN5O3S2 |
|---|---|
Molecular Weight |
455.91 |
IUPAC Name |
5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C17H15ClFN5O3S2/c1-10-20-7-12(28-10)8-23-17(25)16-9-21-11(5-22-16)6-24-29(26,27)13-2-3-15(19)14(18)4-13/h2-5,7,9,24H,6,8H2,1H3,(H,23,25) |
InChI Key |
BRNKHERDLJYUNK-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC=C(CNS(=O)(C2=CC=C(F)C(Cl)=C2)=O)N=C1)NCC3=CN=C(C)S3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MPX-004; MPX004; MPX 004 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









